![molecular formula C23H22N6O B6532049 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide CAS No. 1019097-53-0](/img/structure/B6532049.png)
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide” is a complex organic molecule. It contains a pyrazolylpyridazine core, which is a non-fused biheterocyclic system . Derivatives of this core have a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis involves reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates . The synthesized compounds have shown a pronounced stimulating effect on plant growth .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. The pyrazolylpyridazine core is a key structural feature . More detailed structural analysis would require specific spectroscopic data or computational modeling.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates . The specific reaction conditions and mechanisms would depend on the exact reactants and conditions used.Scientific Research Applications
- N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide derivatives exhibit antibacterial properties. Researchers have explored their potential against various bacterial strains, making them promising candidates for combating infections .
- The same derivatives also demonstrate antimycobacterial activity. These compounds could be valuable in the fight against tuberculosis and other mycobacterial infections .
- Imidazole-containing compounds, including our target molecule, have anti-inflammatory properties. They may modulate inflammatory pathways and contribute to therapeutic interventions for inflammatory diseases .
- Some derivatives of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide exhibit antitumor activity. Researchers have investigated their effects on cancer cell lines, highlighting their potential in oncology .
- Imidazole-based compounds have been studied for their antidiabetic effects. Our compound may play a role in regulating glucose metabolism or insulin sensitivity .
- Imidazole derivatives often possess antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Our compound could contribute to antioxidant therapies .
Antibacterial Activity
Antimycobacterial Potential
Anti-Inflammatory Effects
Antitumor Properties
Antidiabetic Applications
Antioxidant Activity
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The specific interactions and resulting changes are subject to ongoing research.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is suggested that the compound may have potential therapeutic effects, but further studies are needed to confirm these effects and understand their mechanisms .
properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-15-4-6-18(7-5-15)23(30)25-20-10-8-19(9-11-20)24-21-12-13-22(27-26-21)29-17(3)14-16(2)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCOVQXABSPNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.